molecular formula C20H26N4O5S B14109254 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(3-phenylpropyl)piperidine-3-carboxamide

1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(3-phenylpropyl)piperidine-3-carboxamide

Cat. No.: B14109254
M. Wt: 434.5 g/mol
InChI Key: GEJOYLMGVYIEFI-UHFFFAOYSA-N
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Description

1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(3-phenylpropyl)piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(3-phenylpropyl)piperidine-3-carboxamide typically involves multiple steps. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the sulfonyl group. The piperidine ring is then synthesized and attached to the pyrimidine-sulfonyl intermediate. The final step involves the addition of the phenylpropyl group to the piperidine ring. Each step requires specific reaction conditions, such as temperature, pH, and the use of catalysts or reagents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(3-phenylpropyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require catalysts such as palladium or acids/bases to facilitate the process.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(3-phenylpropyl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(3-phenylpropyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-furylmethyl)piperidine-4-carboxamide
  • 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxylic acid

Uniqueness

1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(3-phenylpropyl)piperidine-3-carboxamide is unique due to its specific structural features, such as the combination of the pyrimidine ring, sulfonyl group, and piperidine ring with a phenylpropyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H26N4O5S

Molecular Weight

434.5 g/mol

IUPAC Name

1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]-N-(3-phenylpropyl)piperidine-3-carboxamide

InChI

InChI=1S/C20H26N4O5S/c1-14-17(19(26)23-20(27)22-14)30(28,29)24-12-6-10-16(13-24)18(25)21-11-5-9-15-7-3-2-4-8-15/h2-4,7-8,16H,5-6,9-13H2,1H3,(H,21,25)(H2,22,23,26,27)

InChI Key

GEJOYLMGVYIEFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)NCCCC3=CC=CC=C3

Origin of Product

United States

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